molecular formula C9H13I B6233092 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane CAS No. 2287299-82-3

1-cyclobutyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B6233092
CAS No.: 2287299-82-3
M. Wt: 248.1
InChI Key:
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Description

1-Cyclobutyl-3-iodobicyclo[111]pentane is a chemical compound with the molecular formula C9H13I It is a bicyclic compound featuring a cyclobutyl group and an iodine atom attached to a bicyclo[111]pentane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1.1.1]propellane intermediate, which is then subjected to various reactions to introduce the cyclobutyl and iodine substituents.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a substitution reaction.

    Iodination: The final step involves the iodination of the bicyclo[1.1.1]pentane core, which can be achieved using iodine or iodine-containing reagents under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized nature and limited commercial demand. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification techniques, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.

    Cycloaddition Reactions: The bicyclo[1.1.1]pentane core can participate in cycloaddition reactions, forming new cyclic structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include halides, amines, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions of bicyclic compounds with biological targets.

    Industry: The compound may find use in the development of new materials or as a precursor in the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid and unique structural framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

    1-Cyclobutyl-3-chlorobicyclo[1.1.1]pentane: Similar structure but with a chlorine atom instead of iodine.

    1-Cyclobutyl-3-bromobicyclo[1.1.1]pentane: Similar structure but with a bromine atom instead of iodine.

    1-Cyclobutyl-3-fluorobicyclo[1.1.1]pentane: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can impart different reactivity and properties compared to its halogenated analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": ["Cyclobutane", "Iodine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether"], "Reaction": [ "Step 1: Cyclobutane is reacted with iodine in the presence of sodium hydroxide to form 1-iodocyclobutane.", "Step 2: 1-iodocyclobutane is reacted with hydrochloric acid to form 1-chlorocyclobutane.", "Step 3: 1-chlorocyclobutane is reacted with sodium bicarbonate in diethyl ether to form 1-cyclobutylcyclobutene.", "Step 4: 1-cyclobutylcyclobutene is reacted with iodine in the presence of sodium hydroxide to form 1-cyclobutyl-3-iodobicyclo[1.1.1]pentane." ] }

CAS No.

2287299-82-3

Molecular Formula

C9H13I

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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